molecular formula C15H10Cl2FNO3 B11066376 4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B11066376
M. Wt: 342.1 g/mol
InChI Key: ROMPHKHVGVIUMC-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of both chlorine and fluorine atoms, as well as the carbamoyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be exploited in various applications .

Properties

Molecular Formula

C15H10Cl2FNO3

Molecular Weight

342.1 g/mol

IUPAC Name

4,5-dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H10Cl2FNO3/c1-7-12(18)3-2-4-13(7)19-14(20)8-5-10(16)11(17)6-9(8)15(21)22/h2-6H,1H3,(H,19,20)(H,21,22)

InChI Key

ROMPHKHVGVIUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl

Origin of Product

United States

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